DNP-DL-GLUTAMIC ACID

Catalog No.
S1534752
CAS No.
1655-48-7
M.F
C11H11N3O8
M. Wt
313.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DNP-DL-GLUTAMIC ACID

CAS Number

1655-48-7

Product Name

DNP-DL-GLUTAMIC ACID

IUPAC Name

2-(2,4-dinitroanilino)pentanedioic acid

Molecular Formula

C11H11N3O8

Molecular Weight

313.22 g/mol

InChI

InChI=1S/C11H11N3O8/c15-10(16)4-3-8(11(17)18)12-7-2-1-6(13(19)20)5-9(7)14(21)22/h1-2,5,8,12H,3-4H2,(H,15,16)(H,17,18)

InChI Key

NZBKHTRVUNPZEN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O

The exact mass of the compound 2-(2,4-Dinitroanilino)pentanedioic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Farnesyltransferase Inhibitors

    Scientific Field: Medicinal Chemistry.

    Application Summary: Pentanedioic acid derivatives, including “2-(2,4-Dinitroanilino)pentanedioic acid”, have been identified as novel scaffold farnesyltransferase inhibitors (FTIs).

    Methods of Application: The compounds were identified through structure-based virtual screening of a commercial library.

    Results: Some of the pentanedioic acid derivatives displayed excellent inhibition against farnesyltransferase.

Insulinotropic Action

Explosive Material

Reagent to Detect and Characterize Aldehydes and Ketones

Preparation of Dyes and Pesticides

DNP-DL-Glutamic Acid is a chemical compound that combines the structure of DL-glutamic acid with dinitrophenyl groups. Its molecular formula is C₁₁H₁₃N₃O₈, and it has a molecular weight of approximately 313.22 g/mol. This compound is primarily utilized in biochemical research, particularly in proteomics and analytical chemistry, due to its unique properties that facilitate the study of amino acids and proteins. The compound is characterized by its dinitrophenyl moiety, which enhances its reactivity and allows for specific interactions with biological molecules.

There is no scientific research available on the mechanism of action of 2-(2,4-Dinitroanilino)pentanedioic acid.

  • 2,4-Dinitroaniline: This is a known explosive and toxic compound []. It is important to handle it with extreme caution.
  • Glutaric Acid: Generally considered to be low in toxicity [].
, particularly those involving nucleophilic substitutions and electrophilic additions. The dinitrophenyl group can act as an electrophile, reacting with nucleophiles such as amines or alcohols. Additionally, the carboxylic acid functional groups present in glutamic acid allow for esterification reactions. The compound can be hydrolyzed under acidic or basic conditions, leading to the release of DL-glutamic acid and dinitrophenol as products .

DNP-DL-Glutamic Acid exhibits significant biological activity, particularly in relation to its role in biochemical assays. It is often used as a labeling agent for amino acids and proteins, facilitating their detection and quantification through colorimetric methods. The dinitrophenyl group enhances the spectroscopic properties of the compound, making it useful in various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry . Furthermore, its interaction with biological systems can provide insights into metabolic pathways involving glutamic acid.

The synthesis of DNP-DL-Glutamic Acid typically involves the reaction of DL-glutamic acid with dinitrochlorobenzene or other dinitro compounds under controlled conditions. The reaction is usually conducted in an organic solvent, such as dimethylformamide or dichloromethane, to facilitate the formation of the dinitrophenyl derivative. The process may require the use of bases like triethylamine to neutralize the hydrochloric acid generated during the reaction . Purification can be achieved through recrystallization or chromatography.

DNP-DL-Glutamic Acid is utilized in several applications within biochemical research:

  • Proteomics: It serves as a tool for labeling proteins and amino acids for analysis.
  • Analytical Chemistry: Used in colorimetric assays to quantify amino acids.
  • Mass Spectrometry: Acts as a derivatizing agent to enhance detection sensitivity.
  • Research Tool: Aids in studying metabolic pathways involving glutamic acid .

Interaction studies involving DNP-DL-Glutamic Acid focus on its binding affinity with various biomolecules. Research indicates that the dinitrophenyl group can influence the binding interactions of glutamic acid derivatives with enzymes and receptors. These studies are crucial for understanding how modifications to amino acids can alter their biological functions and interactions within metabolic pathways .

DNP-DL-Glutamic Acid shares structural similarities with several other compounds, particularly those containing dinitrophenyl groups or amino acids. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
DL-Glutamic AcidC₅H₉NO₄Naturally occurring amino acid involved in metabolism.
2,4-DinitrophenolC₆H₄N₂O₄Known for its role as a herbicide and explosive; acts as a protonophore.
DinitrophenylalanineC₉H₈N₂O₄Amino acid derivative used in similar labeling applications.
DinitroanilineC₆H₄N₂O₄Used as an intermediate in dye production; similar reactivity profile.

DNP-DL-Glutamic Acid's uniqueness lies in its combination of glutamic acid's biochemical properties with the reactivity of dinitrophenyl groups, making it particularly valuable for specific applications in research settings.

XLogP3

1.6

Other CAS

1655-48-7

Dates

Last modified: 08-15-2023

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